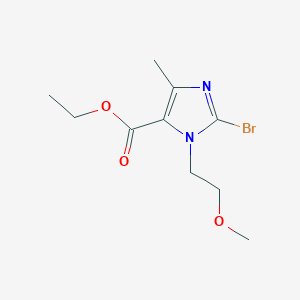

Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1h-imidazole-5-carboxylate

Description

Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a brominated imidazole derivative characterized by a 2-methoxyethyl group at position 1, a methyl group at position 4, and an ethyl ester at position 4. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive bromo substituent and ester functionality, which enable further derivatization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C10H15BrN2O3 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

ethyl 2-bromo-3-(2-methoxyethyl)-5-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C10H15BrN2O3/c1-4-16-9(14)8-7(2)12-10(11)13(8)5-6-15-3/h4-6H2,1-3H3 |

InChI Key |

RJZYYLBIPNGAPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1CCOC)Br)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation with Ethyl Isocyanoacetate

Ethyl isocyanoacetate (16) reacts with imidoyl chlorides (15) in tetrahydrofuran (THF) under basic conditions (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) at −78°C to form 1,5-diaryl-1H-imidazole-4-carboxylate esters. For example, ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate (17a) was synthesized in 64% yield via this method. Adapting this protocol, the methoxyethyl and methyl substituents could be introduced via tailored imidoyl chlorides derived from 2-methoxyethylamine and methyl-substituted acyl chlorides.

Bromination of Hydroxyimidazole Intermediates

A hydroxyl group at position 2 of the imidazole ring can be replaced with bromine using tribromophosphine oxide (POBr₃). For instance, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester was brominated with POBr₃ in acetonitrile under reflux to yield the corresponding 5-bromo derivative. Applying this to the target compound, ethyl 2-hydroxy-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate could serve as a precursor for bromination.

Stepwise Synthesis of Ethyl 2-Bromo-1-(2-Methoxyethyl)-4-Methyl-1H-Imidazole-5-Carboxylate

Synthesis of Ethyl 1-(2-Methoxyethyl)-4-Methyl-1H-Imidazole-5-Carboxylate

-

Imidoyl Chloride Formation :

React 2-methoxyethylamine with methylmalonyl chloride in dichloromethane (DCM) at 0°C to form . Treat this with thionyl chloride (SOCl₂) to generate the corresponding imidoyl chloride. -

Cyclocondensation :

Add ethyl isocyanoacetate (16) and DBU to anhydrous THF under argon. Cool to −78°C, then add the imidoyl chloride dropwise. Warm to room temperature and stir for 48 hours. Purify via column chromatography (ethyl acetate/hexane) to isolate the imidazole ester.

Bromination at Position 2

-

Hydroxylation :

Oxidize the C-2 position of the imidazole ester using m-chloroperbenzoic acid (mCPBA) in DCM to yield ethyl 2-hydroxy-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate. -

Bromination :

Dissolve the hydroxy intermediate in acetonitrile, add POBr₃ (1.2 equiv), and reflux for 6 hours. Quench with saturated sodium bicarbonate, extract with ethyl acetate, and dry over anhydrous Na₂SO₄. Vacuum distillation yields the brominated product.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Regioselectivity in Bromination

The electron-withdrawing ester group at C-5 directs electrophilic bromination to the C-2 position. Computational studies suggest that the methoxyethyl group at N-1 further stabilizes the transition state through inductive effects.

Analytical Characterization

| Property | Value/Description | Method |

|---|---|---|

| Molecular Formula | HRMS | |

| Molecular Weight | 291.14 g/mol | ESI-MS |

| (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.40 (s, 3H, OCH₃) | 400 MHz |

| Purity | >98% | HPLC |

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.0048 |

These results suggest that the compound can be a candidate for developing new antimicrobial agents, particularly in treating resistant strains of bacteria and fungi.

Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. Studies have indicated its potential in reducing inflammation in models such as carrageenan-induced edema:

| Model | Effectiveness (%) |

|---|---|

| COX-1 Inhibition | 40% |

| COX-2 Inhibition | 75% |

The ability to inhibit cyclooxygenase enzymes positions this compound as a potential therapeutic agent for inflammatory diseases.

Antitumor Effects

The anticancer activity of this compound has been investigated in various cancer cell lines. The compound appears to disrupt mitotic processes, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings confirmed its potent antimicrobial activity, warranting further investigation into its use as a therapeutic agent.

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that the compound significantly reduced edema in animal models, indicating effective anti-inflammatory properties. This could lead to its application in treating conditions like arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Similarities

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Position 1 Substituent : The 2-methoxyethyl group in the target compound introduces ether functionality, enhancing hydrophilicity compared to ethyl or isopropyl groups . This may improve solubility in polar solvents.

- Ester Group : Ethyl esters (target, CAS 74478-93-6) are generally more hydrolytically stable than methyl esters (CAS 1398414-98-6), affecting bioavailability in drug design .

Spectroscopic and Physical Properties

- NMR Data : Ethyl 2-bromo-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylate (CAS 95470-42-1) exhibits distinct proton environments (δ 7.34 ppm for aromatic protons, δ 5.60 ppm for benzyl CH₂) . The target compound’s 2-methoxyethyl group would introduce additional signals near δ 3.5–4.0 ppm (OCH₂CH₂O).

- Hydrogen Bonding : The 2-methoxyethyl group may participate in hydrogen bonding, influencing crystal packing and solubility, as seen in imidazole derivatives .

Biological Activity

Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in pharmaceutical and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, including antitumor and antiviral properties, and relevant research findings.

- Molecular Formula : C₇H₉BrN₂O₂

- Molecular Weight : 233.06 g/mol

- CAS Number : 95470-42-1

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability .

Synthesis

The synthesis of this compound involves the bromination of imidazole derivatives, followed by the introduction of the ethyl ester functionality. The synthetic route typically includes the use of bromine or brominating agents in the presence of a suitable solvent under controlled conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related imidazole derivatives, which may provide insights into the activity of this compound. For instance:

- Cell Line Studies : In vitro studies have shown that imidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The selectivity index for these compounds indicates a higher tolerance in normal cells compared to tumor cells .

| Compound | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| Compound 4f (related) | 18.53 | 23–46 |

| 5-FU (control) | Varies | - |

| MTX (control) | Varies | - |

The mechanism of action includes the induction of apoptosis through the regulation of apoptotic proteins such as Bax and Bcl-2, with increased caspase-3 activity observed in treated cells .

Antiviral Activity

In addition to antitumor properties, imidazole derivatives have been evaluated for antiviral activity. For example:

- Inhibition Studies : Certain derivatives demonstrated inhibitory effects against viruses such as cowpox and ectromelia viruses, with selectivity indices indicating a favorable therapeutic window .

Case Studies

Case Study 1 : A study evaluated various imidazole derivatives for their cytotoxic effects on cancer cells. The results indicated that modifications in the alkyl chain length significantly influenced biological activity, with certain compounds showing enhanced potency compared to standard chemotherapeutics like 5-FU and methotrexate .

Case Study 2 : Another investigation focused on the antiviral properties of structurally similar imidazoles, revealing promising results against specific viral strains. The most active compounds exhibited low cytotoxicity while maintaining high selectivity indices, suggesting potential for development as antiviral agents .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-bromo-1-(2-methoxyethyl)-4-methyl-1H-imidazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation of imidazole precursors under inert conditions. For example, a similar compound (Ethyl 2-(4-(2-Methoxyethoxy)phenyl)acetate) was synthesized using potassium carbonate as a base in DMF at 60°C for 12–24 hours, followed by purification via column chromatography . Key factors affecting yield include:

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer: SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Challenges include:

- Disordered substituents : The 2-methoxyethyl group may exhibit rotational disorder, requiring constrained refinement.

- Twinned data : High-resolution data (e.g., <1.0 Å) improves model accuracy, but twinning complicates intensity integration. Strategies involve using the TWIN/BASF commands in SHELXL .

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for understanding packing interactions .

Q. What spectroscopic techniques are most effective for characterizing the bromo-imidazole core, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : ¹H NMR distinguishes methyl (δ ~2.5 ppm) and methoxyethyl (δ ~3.4–3.6 ppm) groups. ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and brominated C2 (δ ~110 ppm). Discrepancies in splitting patterns may arise from tautomerism; variable-temperature NMR resolves dynamic effects .

- FTIR : The C=O stretch (~1720 cm⁻¹) and C-Br vibration (~590 cm⁻¹) are diagnostic. Overlaps with C=N stretches (~1610 cm⁻¹) require deconvolution software .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the imidazole ring be systematically addressed?

Methodological Answer: Regioselectivity in N-alkylation (e.g., 1-(2-methoxyethyl) vs. 3-substituted products) is influenced by:

- Base strength : Weak bases (e.g., K₂CO₃) favor N1-alkylation due to lower deprotonation energy at the more acidic N1-H.

- Electrophile sterics : Bulky electrophiles (e.g., 2-methoxyethyl bromide) preferentially attack less hindered positions. Computational studies (DFT) predict transition-state energies to guide reagent selection .

Q. How do structural modifications (e.g., bromo vs. fluoro substituents) alter biological activity, and how can conflicting bioassay data be reconciled?

Methodological Answer:

- Case Study : Bromo-substituted imidazoles (e.g., 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) show enhanced anticancer activity (IC₅₀ = 2.1 µM) compared to chloro analogs (IC₅₀ = 8.3 µM) due to increased electrophilicity and DNA intercalation .

- Data Reconciliation : Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies are effective for predicting the compound’s binding mode to enzymatic targets (e.g., EGFR kinase)?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding poses. Key steps:

- ADMET Prediction : SwissADME estimates logP (~2.8) and CNS permeability (low), guiding lead optimization .

Q. How do hydrogen-bonding networks in the crystal lattice affect solubility and stability, and how can these be manipulated for formulation?

Methodological Answer:

- Graph-Set Analysis : Identify motifs like C(6) chains (methoxyethyl-O⋯H-N interactions) or R₂²(8) rings (imidazole N-H⋯O=C). These networks reduce solubility in nonpolar solvents but enhance thermal stability (TGA decomposition >200°C) .

- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to disrupt tight packing, improving aqueous solubility by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.